![molecular formula C18H16N2O B13549450 [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol is a chemical compound with the molecular formula C16H15NO It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dihydroperimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 2,3-dihydro-1H-perimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]ethanol: Similar structure with an ethanol moiety instead of methanol.
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]amine: Contains an amine group instead of a hydroxyl group.
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]acetaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness: The uniqueness of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its methanol moiety provides a reactive site for further functionalization, making it a versatile compound in various fields.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16N2O/c21-11-12-7-9-14(10-8-12)18-19-15-5-1-3-13-4-2-6-16(20-18)17(13)15/h1-10,18-21H,11H2 |
InChI Key |
GMMBAMRTYLYUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




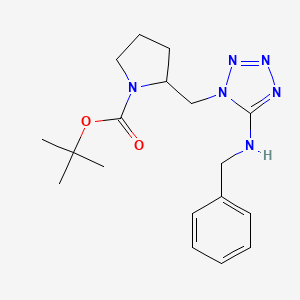
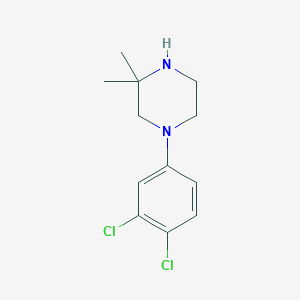
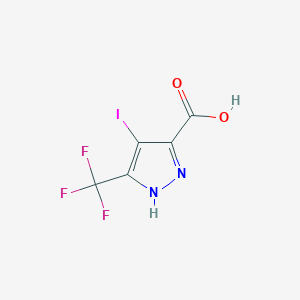
![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
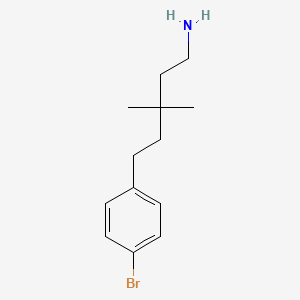
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
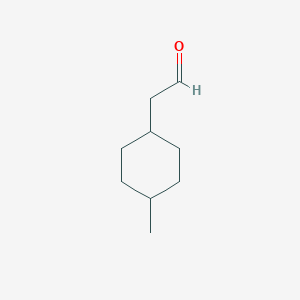
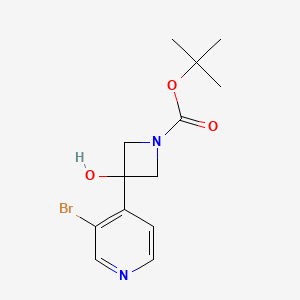
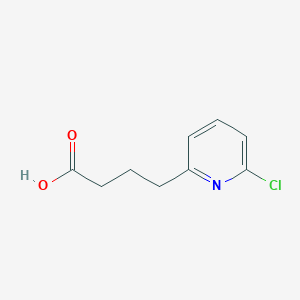
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
